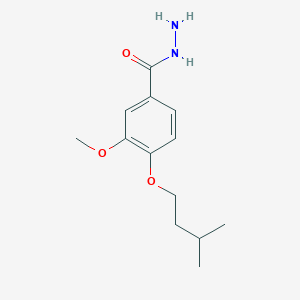

3-Methoxy-4-(3-methylbutoxy)benzohydrazide

Description

Significance of the Benzohydrazide (B10538) Scaffold in Contemporary Chemical and Biological Research

The benzohydrazide scaffold is of considerable interest in modern chemical and biological research due to its versatile biological activities. This structural motif is a key component in numerous compounds that have been investigated for their therapeutic potential. Research has shown that benzohydrazide derivatives exhibit a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. thepharmajournal.comderpharmachemica.com The ability of the hydrazone group (-C=N-NH-C=O) to form stable complexes with various transition metals also makes these compounds valuable in the development of new catalysts and materials. The structural flexibility of the benzohydrazide core allows for the introduction of various substituents, enabling the fine-tuning of their physicochemical and biological properties.

Contextualization of Substituted Benzohydrazides within Organic and Medicinal Chemistry

Substituted benzohydrazides are a class of organic compounds that have garnered significant attention in medicinal chemistry. The strategic placement of different functional groups on the benzene (B151609) ring can profoundly influence the molecule's biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic environment of the molecule, affecting its binding affinity to biological targets. The synthesis of substituted benzohydrazides is often straightforward, typically involving the condensation of a substituted benzoic acid or its ester with hydrazine (B178648) hydrate (B1144303). rsc.org This synthetic accessibility, coupled with their diverse biological profiles, makes them attractive candidates for drug discovery programs. researchgate.net

Rationale for Academic Investigation of 3-Methoxy-4-(3-methylbutoxy)benzohydrazide

The specific compound, this compound, presents a unique substitution pattern that warrants academic investigation. The presence of a methoxy (B1213986) group at the 3-position and a bulky, lipophilic 3-methylbutoxy group at the 4-position of the benzene ring is anticipated to confer distinct properties to the molecule. The methoxy group is a common feature in many biologically active compounds, often enhancing their metabolic stability and modulating their electronic properties. The 3-methylbutoxy group, on the other hand, is expected to increase the compound's lipophilicity, which could enhance its ability to cross biological membranes. The combination of these substituents on the benzohydrazide scaffold suggests that this compound could exhibit interesting and potentially potent biological activities, making it a compelling target for further research.

Research Scope and Objectives Pertaining to this compound

The primary research objective for this compound would be to synthesize and characterize this novel compound. A comprehensive investigation would then aim to evaluate its potential as a therapeutic agent by screening it for a range of biological activities.

The scope of research would encompass:

Synthesis: Development of an efficient and scalable synthetic route to obtain high-purity this compound.

Structural Elucidation: Thorough characterization of the synthesized compound using modern spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its molecular structure. dntb.gov.ua

Physicochemical Properties: Determination of key physicochemical parameters, including solubility, melting point, and lipophilicity (LogP).

Biological Evaluation: In vitro screening of the compound for a variety of biological activities, with a particular focus on antimicrobial and anticancer properties, given the known activities of other substituted benzohydrazides. thepharmajournal.comderpharmachemica.com

The following data tables provide predicted physicochemical properties for this compound and a summary of reported biological activities for related benzohydrazide derivatives, highlighting the potential areas of investigation for this novel compound.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C13H20N2O3 |

| Molecular Weight | 252.31 g/mol |

| XLogP3 | 2.3 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 6 |

| Exact Mass | 252.147392 g/mol |

| Monoisotopic Mass | 252.147392 g/mol |

| Topological Polar Surface Area | 71.3 Ų |

| Heavy Atom Count | 18 |

| Complexity | 289 |

Data sourced from PubChem. uni.lu

Table 2: Representative Biological Activities of Substituted Benzohydrazide Derivatives

| Compound Class | Biological Activity | Reference |

| Substituted Benzohydrazides | Antimicrobial (antibacterial and antifungal) | derpharmachemica.com |

| N'-substituted benzylidene benzohydrazides | Anticancer | thepharmajournal.com |

| 4-(butan-2-lideneamino) benzohydrazides | Anticancer | thepharmajournal.com |

| N'-[(2-chloro-6-methoxyquinolin-3-yl) methylidene]-substituted benzohydrazide | Antibacterial | thepharmajournal.com |

| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides | Antitubercular | nih.gov |

| N′-substituted benzylidene benzohydrazide-1,2,3-triazoles | α-glucosidase inhibitors | researchgate.net |

This structured approach will facilitate a thorough understanding of the chemical nature and potential biological significance of this compound, paving the way for its potential development as a novel therapeutic agent.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-4-(3-methylbutoxy)benzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c1-9(2)6-7-18-11-5-4-10(13(16)15-14)8-12(11)17-3/h4-5,8-9H,6-7,14H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFTXTWDMVEPBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=C(C=C1)C(=O)NN)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Computational and Theoretical Investigations of 3 Methoxy 4 3 Methylbutoxy Benzohydrazide

Quantum Chemical Approaches to Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the electronic properties and chemical behavior of molecules at the atomic level. These approaches provide insights into electron distribution, orbital energies, and reactivity, which are crucial for predicting how a molecule will interact with other chemical species.

Density Functional Theory (DFT) Calculations for 3-Methoxy-4-(3-methylbutoxy)benzohydrazide

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like this compound, DFT calculations would be employed to determine its optimized molecular geometry, ground-state energy, and various other electronic properties. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is critical for obtaining accurate results that correlate well with experimental data, should they become available. researchgate.net These calculations form the foundation for more advanced analyses, including the examination of molecular orbitals and electrostatic potential.

Analysis of Frontier Molecular Orbitals (FMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. researchgate.net A smaller gap generally indicates higher reactivity. For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.

A hypothetical data table for FMO analysis might look like this:

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and prone to nucleophilic attack. nih.gov For this compound, an MEP analysis would highlight the electronegative oxygen and nitrogen atoms as likely sites for electrophilic interaction, while hydrogen atoms attached to electronegative atoms would show positive potential.

Application of Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM)

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. It allows for the investigation of charge transfer interactions and hyperconjugative effects, which contribute to molecular stability.

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for partitioning the electron density of a molecule into atomic basins. This allows for the characterization of atomic properties and the nature of chemical bonds (e.g., covalent vs. ionic) based on the topological properties of the electron density at the bond critical points. For this compound, these analyses would provide a deeper understanding of its intramolecular interactions and bonding characteristics.

Molecular Modeling and Dynamic Simulations of this compound

Molecular modeling and simulations are essential for exploring the dynamic behavior and conformational flexibility of molecules over time. These techniques provide insights that are complementary to the static picture offered by quantum chemical calculations.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, with its rotatable bonds in the methoxy (B1213986) and methylbutoxy groups, a multitude of conformations are possible. Computational methods can be used to explore the potential energy surface of the molecule, identifying low-energy conformers and the energy barriers between them. This information is crucial for understanding the molecule's preferred shapes and how its conformation might influence its biological activity or physical properties. The results of such an analysis are often presented as an energy landscape, mapping conformational states to their relative energies.

Molecular Dynamics (MD) Simulations for Structural Behavior

Table 1: Key Parameters in Molecular Dynamics Simulations

| Parameter | Description | Relevance to this compound |

| Force Field | A set of empirical energy functions used to calculate the potential energy of a system of atoms. | Determines the accuracy of the interactions between atoms in the molecule and with its environment. OPLS3e is an example of a force field used in such simulations. nih.gov |

| Solvent Model | Represents the solvent (usually water) in the simulation. | Crucial for mimicking physiological conditions and understanding the role of water in molecular interactions. The SPC model is a common choice for solvation. nih.gov |

| Simulation Time | The duration of the simulation. | Longer simulation times provide a more comprehensive sampling of the conformational space. |

| Temperature and Pressure | Controlled parameters to mimic physiological conditions. | Ensures the simulation reflects the behavior of the molecule in a biological system. |

In Silico Ligand-Target Interaction Profiling

In silico ligand-target interaction profiling, often achieved through molecular docking, is a computational technique used to predict the preferred binding mode of a ligand to a biological target, typically a protein. derpharmachemica.com This method involves placing the ligand in various orientations and conformations within the active site of the target and calculating the binding affinity for each pose. researchgate.net

For this compound, this process would begin with obtaining the 3D structure of the compound and a potential protein target. The target's binding site would be identified, and the compound would be docked into this site. The results would provide insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. mdpi.com Visualizing these interactions helps in understanding the molecular basis of the compound's potential biological activity and can guide the design of more potent derivatives. nih.gov

Table 2: Common Interactions in Ligand-Target Binding

| Interaction Type | Description | Potential Role for this compound |

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The hydrazide group (-CONHNH2) and the methoxy group (-OCH3) can act as hydrogen bond donors and acceptors. |

| Hydrophobic Interactions | The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous solution and exclude water molecules. | The benzene (B151609) ring and the 3-methylbutoxy group can engage in hydrophobic interactions with nonpolar residues in the binding pocket. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall binding affinity and specificity of the compound. |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | The benzene ring can interact with aromatic residues like phenylalanine, tyrosine, or tryptophan in the target protein. |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Cheminformatics for Benzohydrazide (B10538) Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijcrt.org This approach is fundamental in drug discovery for predicting the activity of new compounds and optimizing lead structures. ijcrt.org

Development and Validation of QSAR Models for Predictive Activity

The development of a QSAR model for benzohydrazide derivatives would involve a dataset of these compounds with their experimentally determined biological activities. derpharmachemica.com Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound. These descriptors can include steric, electronic, and hydrophobic parameters. derpharmachemica.com Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates these descriptors with the observed activity. derpharmachemica.comnih.gov

The predictive power of the QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds. derpharmachemica.com A robust and validated QSAR model can then be used to predict the activity of new, unsynthesized benzohydrazide derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net

Table 3: Statistical Parameters for QSAR Model Validation

| Parameter | Description | Ideal Value |

| r² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. | Close to 1 |

| q² (Cross-validated r²) | A measure of the predictive ability of the model, determined through cross-validation. | Close to 1 |

| pred_r² (Predictive r² for external test set) | Measures how well the model predicts the activity of an external set of compounds. | Close to 1 |

Pharmacophore Generation and Virtual Screening Methodologies

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.gov Pharmacophore models can be generated based on the structure of a known ligand-protein complex (structure-based) or by aligning a set of active molecules (ligand-based). nih.gov For benzohydrazide derivatives, a pharmacophore model might include features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. mdpi.com

Once a pharmacophore model is developed and validated, it can be used as a 3D query in a virtual screening campaign to search large chemical databases for novel compounds that match the pharmacophore features. nih.govrsc.org This approach allows for the rapid identification of diverse chemical scaffolds that are likely to be active against the target of interest, thus accelerating the drug discovery process. mdpi.commdpi.com

Theoretical Prediction of In Vitro Absorption, Distribution, and Metabolism (ADMET) Parameters

In addition to predicting biological activity, computational methods can also be used to estimate the Absorption, Distribution, Metabolism, and Excretion (ADMET) properties of a compound. These properties are critical for determining the drug-likeness of a molecule. Various in silico models and software are available to predict parameters such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.

For this compound, theoretical ADMET prediction can provide early warnings about potential liabilities, allowing for structural modifications to improve its pharmacokinetic profile. For instance, a recent study utilized ADMET analyses, alongside molecular docking, to better predict the potential binding and toxicity profiles of promising compounds. nih.gov

Table 4: Key ADMET Parameters and Their Significance

| Parameter | Description | Importance in Drug Development |

| Absorption | The process by which a drug enters the bloodstream. | Determines how well the drug is absorbed after administration. |

| Distribution | The reversible transfer of a drug from one location to another within the body. | Affects the concentration of the drug at its site of action. |

| Metabolism | The chemical alteration of a drug by the body. | Can lead to the inactivation or activation of a drug and the formation of toxic metabolites. |

| Excretion | The removal of a drug and its metabolites from the body. | Determines the duration of action of the drug. |

In Vitro Biological Activity Spectrum of 3 Methoxy 4 3 Methylbutoxy Benzohydrazide

In Vitro Enzyme Inhibition Studies

The benzohydrazide (B10538) scaffold is a versatile pharmacophore that has been incorporated into a multitude of compounds designed to interact with various enzymatic targets. The presence of a methoxy (B1213986) group and a flexible alkyloxy chain, as seen in 3-Methoxy-4-(3-methylbutoxy)benzohydrazide, can significantly influence the potency and selectivity of these interactions.

Inhibition of Glycosidases (e.g., α-Glucosidase)

While direct studies on this compound are not available, research on related benzohydrazide derivatives indicates a potential for α-glucosidase inhibition. For instance, various benzotriazole-based bis-Schiff base derivatives have demonstrated potent α-glucosidase inhibitory activity, with some compounds exhibiting significantly greater potency than the standard drug, acarbose. The inhibitory capacity of these molecules is sensitive to the nature and position of substituents on the aromatic rings. This suggests that the electronic and steric properties of the 3-methoxy and 4-(3-methylbutoxy) groups on the benzohydrazide core could play a crucial role in its interaction with the active site of α-glucosidase.

Table 1: α-Glucosidase Inhibitory Activity of Selected Benzotriazole-Based Bis-Schiff Base Derivatives

| Compound | IC50 (µM) |

|---|---|

| Derivative 1 | 1.10 ± 0.05 |

| Derivative 2 | 2.50 ± 0.10 |

| Derivative 3 | 5.20 ± 0.15 |

| Acarbose (Standard) | 10.30 ± 0.20 |

Data is illustrative of the potential of related scaffolds and not of this compound itself.

Modulation of Cyclooxygenase (COX-1, COX-2) Activity

The anti-inflammatory potential of compounds is often assessed by their ability to inhibit cyclooxygenase (COX) enzymes. Although no specific data exists for this compound, the broader class of heterocyclic compounds has been a focus of COX inhibitor development. The goal is often to achieve selective inhibition of COX-2, the inducible isoform associated with inflammation, over COX-1, the constitutive isoform involved in physiological functions, to minimize gastrointestinal side effects. The structural characteristics of this compound, including its aromatic ring and hydrazide linker, are features found in some known COX inhibitors, suggesting a potential for interaction with these enzymes.

Assessment of Lipoxygenase (e.g., 12-LOX) Inhibition

Lipoxygenases (LOX) are another class of enzymes involved in the inflammatory cascade. Research into inhibitors of various LOX isoforms, such as 12-LOX, has identified compounds with diverse chemical structures. For example, linoleyl hydroxamic acid and certain 2-aryl quinoline (B57606) derivatives have shown inhibitory activity against lipoxygenases. The flexible 3-methylbutoxy side chain of this compound could potentially occupy the hydrophobic channels of the LOX active site, a common feature of LOX inhibitors.

Cholinesterase and β-Secretase 1 Inhibitory Potential

The benzohydrazide moiety is a recognized scaffold in the design of cholinesterase inhibitors for the potential treatment of neurodegenerative diseases. Studies on various 2-benzoylhydrazine-1-carboxamides have demonstrated dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with inhibitory concentrations (IC50) in the micromolar range. nih.govmdpi.comnih.govresearchgate.net This indicates that the core structure of this compound is conducive to binding within the active sites of these enzymes. The specific substitutions on the benzene (B151609) ring would be expected to modulate this activity.

Table 2: Cholinesterase Inhibitory Activity of Representative Benzohydrazide Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Benzohydrazide Derivative A | AChE | 44-100 |

| Benzohydrazide Derivative B | BChE | from 22 |

Data represents a range of activities for a series of related compounds and not for this compound. nih.govmdpi.comnih.govresearchgate.net

Information regarding the β-secretase 1 (BACE-1) inhibitory potential of this specific compound is not available.

Tubulin Polymerization Interference Assays

The hydrazone linkage, present in the tautomeric form of benzohydrazides, is a structural feature found in some compounds that interfere with tubulin polymerization. For instance, 1H-benzimidazol-2-yl hydrazones have been shown to modulate tubulin polymerization dynamics in vitro. nih.govmdpi.com These compounds can prolong the nucleation phase and slow the rate of tubulin polymerization. This suggests that this compound, by virtue of its hydrazide group, might possess the ability to interact with tubulin and affect microtubule assembly, a mechanism relevant to anticancer research.

Investigation of Other Relevant Enzymatic Targets

There is no publicly available research detailing the in vitro investigation of this compound against any specific enzymatic targets. The hydrazide functional group is known to be a structural motif in various enzyme inhibitors; however, without experimental data, the specific inhibitory profile of this compound remains unknown.

In Vitro Antimicrobial Efficacy

While benzohydrazide derivatives have been noted for their antimicrobial properties, specific data for this compound is not available.

No studies were found that reported the antibacterial activity of this compound against any pathogenic bacterial strains. Therefore, no data on its minimum inhibitory concentrations (MICs) or spectrum of activity is available.

Similarly, the scientific literature lacks any reports on the in vitro antifungal activity of this compound. As a result, there is no information regarding its efficacy against fungal pathogens.

There is no available data from in vitro studies to support any antimalarial activity for this compound.

In Vitro Anticancer Evaluation in Cell Line Models

The potential of this compound as an anticancer agent has not been reported in the accessible scientific literature.

No data on the cytotoxicity or antiproliferative effects of this compound on human cancer cell lines, including but not limited to colorectal, breast, or hepatocellular carcinoma, is currently available. Therefore, key metrics such as IC50 values have not been determined for this specific compound.

In Vitro Antioxidant and Radical Scavenging Properties

There is no available data from common antioxidant assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), or FRAP (Ferric Reducing Antioxidant Power) to quantify the free radical scavenging potential of this compound.

Without experimental data, no mechanistic insights into the potential antioxidant pathways of this compound can be provided.

Structure Activity Relationship Sar and Mechanistic Elucidation of 3 Methoxy 4 3 Methylbutoxy Benzohydrazide

Comprehensive Structure-Activity Relationship (SAR) Analysis

The biological profile of a compound is intimately linked to its three-dimensional structure and the physicochemical properties of its constituent functional groups. For 3-Methoxy-4-(3-methylbutoxy)benzohydrazide, the interplay between its aromatic ring substituents and the central hydrazide moiety dictates its potential interactions with biological targets.

The methoxy (B1213986) (-OCH₃) group at the 3-position (meta-position relative to the hydrazide group) is an electron-donating group via resonance and weakly electron-withdrawing via induction. Its placement on the benzene (B151609) ring can significantly influence the molecule's electronic distribution, steric profile, and metabolic stability, thereby modulating its biological activity.

Research on various benzohydrazide (B10538) analogs has shown that the nature and position of substituents on the phenyl ring are critical. For instance, in studies on cholinesterase inhibitors, it was observed that electron-donating substituents like a methoxy group on the benzylidene ring were generally unfavorable for activity, whereas electron-withdrawing groups at the para-position tended to improve inhibitory potency. nih.gov Conversely, in other contexts, such as antiglycation activity, the presence of methoxy groups is a feature of several highly active 4-methoxybenzoylhydrazone compounds. researchgate.net This highlights that the influence of the 3-methoxy group is target-dependent. Its primary roles are likely to involve:

Modulating Acidity/Basicity: Altering the pKa of the hydrazide protons, which can affect ionization state and hydrogen bonding capabilities.

Direct Target Interaction: The oxygen atom can act as a hydrogen bond acceptor, potentially forming key interactions with amino acid residues within a binding pocket.

Conformational Control: Sterically influencing the preferred orientation of the benzohydrazide core within a receptor site.

The 4-(3-methylbutoxy) group, also known as an isopentyloxy group, is a bulky, flexible, and highly lipophilic chain. Its primary contribution to the molecule's activity profile is through modifying its pharmacokinetic properties and engaging in specific hydrophobic interactions.

Studies on other classes of receptor ligands have demonstrated a clear correlation between the length and nature of para-alkoxy substituents and biological activity. For many ligands, there is an optimal lipophilicity for receptor binding; chains that are too short may not engage effectively in hydrophobic pockets, while chains that are too long or bulky may introduce steric hindrance. nih.gov The 3-methylbutoxy group's specific length and branched nature suggest it is well-suited to fit into a defined hydrophobic sub-pocket of a target protein, potentially contributing to both potency and selectivity.

The benzohydrazide moiety (-C₆H₄-C(=O)NHNH₂) is a well-established pharmacophore found in a multitude of medicinally active compounds. mdpi.com It serves as a rigid scaffold that properly orients the aromatic ring and its substituents for optimal interaction with a biological target. More importantly, the hydrazide group itself is a key interaction hub.

The C=O (carbonyl) oxygen is a strong hydrogen bond acceptor, while the two N-H groups are hydrogen bond donors. This arrangement allows the benzohydrazide core to form multiple, specific hydrogen bonds with amino acid residues (e.g., aspartate, glutamate, serine, threonine) in an enzyme's active site. pensoft.netpensoft.net These directed interactions are often crucial for anchoring the ligand in the correct orientation for effective inhibition or modulation of the target. The hydrazide moiety is a cornerstone of the biological activity of compounds like the antitubercular drug isoniazid (B1672263) and the antidepressant nialamide. researchgate.net

Based on the analysis of its structural components, the potency of this compound as a potential bioactive agent is determined by a synergistic combination of factors. The key determinants are summarized below.

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. While specific docking studies for this compound are not available, analysis of docking simulations for structurally related benzohydrazide derivatives provides significant insight into its potential binding modes. pensoft.net

Docking studies of various benzohydrazide derivatives against targets such as monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), and α-glucosidase have revealed common interaction patterns. pensoft.netnih.gov

Typically, the benzohydrazide core anchors the molecule within the active site through a network of hydrogen bonds. The carbonyl oxygen and amide N-H groups are consistently observed interacting with key polar or charged residues. The substituted phenyl ring is positioned within a more hydrophobic region of the active site, where it can form van der Waals, pi-pi, or hydrophobic interactions.

For this compound, a hypothetical binding pose would likely involve:

Hydrogen Bonding: The -C(=O)NHNH₂ moiety forming hydrogen bonds with polar amino acids in the catalytic site.

Hydrophobic Interactions: The 4-(3-methylbutoxy) chain extending into a deep, non-polar pocket, displacing water molecules and contributing favorably to the binding energy.

Aromatic Interactions: The methoxy-substituted benzene ring engaging in pi-stacking or hydrophobic interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan. The 3-methoxy group itself could also serve as a hydrogen bond acceptor with a suitable donor residue in the binding pocket.

Characterization of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts, π-Stacking)

No specific studies detailing the intermolecular interactions of this compound with biological targets are available. While the molecular structure—containing a benzohydrazide core, a methoxy group, and a flexible 3-methylbutoxy chain—suggests the potential for various interactions, no experimental or computational analyses have been published. The hydrazide group can act as both a hydrogen bond donor and acceptor, the aromatic ring could engage in π-stacking, and the alkyl chain could form hydrophobic contacts. However, without specific research, any description of these interactions remains purely speculative.

Mechanistic Pathways at the Molecular and Cellular Level

Information regarding the mechanistic pathways of this compound is currently unavailable in the scientific literature. Research has not yet elucidated its molecular targets or the cellular events that may follow its introduction into a biological system.

Understanding Biochemical Cascade Modulations

There are no published findings on how this compound modulates any biochemical cascades. The effects of this compound on specific signaling pathways, enzyme activities, or cellular processes have not been documented.

Investigations into In Vitro Metabolic Stability and Degradation Profiles

No data from in vitro studies, such as those using liver microsomes or other metabolic systems, have been published for this compound. trdizin.gov.tr Therefore, its metabolic stability, intrinsic clearance, and potential degradation pathways are unknown. While studies on other hydrazide-containing compounds exist, these findings cannot be directly extrapolated to this specific molecule without dedicated experimental validation. fupress.net

Perspectives and Future Directions in 3 Methoxy 4 3 Methylbutoxy Benzohydrazide Research

Strategic Development of Novel Analogs with Enhanced Profiles

The development of novel analogs from a lead compound like 3-Methoxy-4-(3-methylbutoxy)benzohydrazide is a cornerstone of medicinal chemistry. The goal is to systematically modify the molecule's structure to improve its potency, selectivity, and pharmacokinetic properties. A strategic approach would involve exploring the structure-activity relationships (SAR) by modifying three key regions of the parent molecule: the benzohydrazide (B10538) core, the methoxy (B1213986) group, and the 3-methylbutoxy side chain.

Future research could focus on synthesizing analogs through several key modifications:

Hydrazone Formation: A common and effective strategy is the condensation of the hydrazide moiety with various aromatic or heterocyclic aldehydes to form hydrazide-hydrazones. researchgate.netmdpi.com This introduces a diverse range of substituents, allowing for a broad exploration of chemical space and biological activity. nih.govroyalsocietypublishing.org

Modification of the Phenyl Ring: Altering the substitution pattern on the benzene (B151609) ring can significantly impact electronic properties and binding interactions. Replacing the methoxy group with other electron-donating or electron-withdrawing groups (e.g., hydroxyl, halo, nitro) could modulate the compound's activity.

Alteration of the Alkoxy Chain: The 3-methylbutoxy chain contributes to the molecule's lipophilicity. Analogs could be created by varying the length, branching, or introducing cyclic structures to this chain to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

The synthesized analogs would then be subjected to preliminary biological screening to establish an initial SAR. This data is crucial for guiding further optimization efforts. nih.govmdpi.com

Illustrative Data Table for Future Analog Screening

| Analog ID | Modification | Target Activity (IC₅₀, µM) - Hypothetical |

|---|---|---|

| MMBH-01 | Parent Compound | 15.2 |

| MMBH-02 | Hydrazone (from Benzaldehyde) | 8.7 |

| MMBH-03 | Hydrazone (from 4-Nitrobenzaldehyde) | 2.1 |

| MMBH-04 | O-demethylation (Hydroxyl group) | 22.5 |

Integration of Advanced Computational and Experimental Methodologies

To accelerate the drug discovery process and reduce costs, a synergistic approach combining computational (in silico) and experimental methods is essential. mdpi.com For this compound, this integration would be pivotal from the early stages of lead optimization. frontiersin.orgiosrjournals.org

Computational approaches could include:

Molecular Docking: If a biological target is identified, molecular docking studies can predict the binding poses and affinities of designed analogs within the target's active site. This helps prioritize which compounds to synthesize. nih.gov

Quantum Mechanics (DFT): Density Functional Theory (DFT) calculations can be used to understand the electronic properties, molecular electrostatic potential, and frontier molecular orbitals of the lead compound and its analogs, providing insights into their reactivity and interaction capabilities. nih.gov

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, allowing for early-stage filtering of candidates with unfavorable pharmacokinetic profiles. royalsocietypublishing.org

Experimental validation would follow, involving:

Chemical Synthesis: Efficient synthesis of the most promising candidates identified through computational screening.

In Vitro Assays: Testing the synthesized compounds in relevant biological assays to confirm their activity and validate the computational predictions.

This iterative cycle of computational design, synthesis, and experimental testing allows for a more rational and efficient optimization of the lead compound. nih.govnih.gov

Illustrative Data Table for a Combined Computational-Experimental Workflow

| Analog ID | Docking Score (kcal/mol) - Hypothetical | Predicted Oral Bioavailability (%) - Hypothetical | Synthesized (Y/N) | Experimental IC₅₀ (µM) - Hypothetical |

|---|---|---|---|---|

| MMBH-03 | -9.8 | 85 | Y | 2.1 |

| MMBH-06 | -9.5 | 82 | Y | 4.5 |

| MMBH-07 | -7.2 | 65 | N | - |

Potential as a Lead Compound for Chemical Biology Probes

Beyond therapeutic applications, this compound and its derivatives could serve as valuable chemical biology probes. These probes are molecules designed to study biological systems, for instance by identifying enzyme targets or visualizing cellular processes. biorxiv.orgresearchgate.net The hydrazide and hydrazone functionalities are particularly useful for this purpose.

Future research could explore:

Fluorescent Probes: The hydrazone moiety can be formed by reacting the parent hydrazide with aldehydes, which are often generated under conditions of oxidative stress. digitellinc.com By incorporating a fluorophore into the structure, analogs could be developed as "turn-on" fluorescent sensors for detecting aldehydes in cellular environments. rsc.org

Affinity-Based Probes: A "clickable" tag, such as an alkyne or azide, could be appended to the this compound scaffold. If the compound shows affinity for a particular protein, this tag would allow for the use of click chemistry to covalently link it to reporter molecules, enabling the identification and isolation of its biological targets. biorxiv.org

Mechanism-Based Probes: The hydrazine (B178648) warhead is known to react with certain enzyme cofactors. biorxiv.org This reactivity could be harnessed to design mechanism-based inhibitors that covalently label the active site of specific enzymes, serving as powerful tools for studying enzyme function.

Illustrative Data Table for Potential Chemical Probe Development

| Probe ID | Probe Type | Modification | Target Application - Hypothetical |

|---|---|---|---|

| MMBH-P1 | Fluorescent | Conjugation with NBD fluorophore | Detection of cellular aldehydes |

| MMBH-P2 | Affinity-Based | Addition of a terminal alkyne tag | Target identification via proteomics |

Exploration of Synergistic Effects with Other Chemical Entities

Complex diseases often involve multiple biological pathways, and combination therapy can offer superior efficacy and reduced side effects compared to monotherapy. nih.gov Investigating the synergistic potential of this compound with other known drugs or chemical entities is a promising future direction. nih.gov

A systematic approach would involve:

Identifying a Therapeutic Area: Based on the initial biological activity of the lead compound (e.g., anticancer, antimicrobial), select a relevant disease area.

High-Throughput Combination Screening: Screen the lead compound in combination with a library of approved drugs or tool compounds relevant to the chosen disease.

Data Analysis: Use mathematical models (e.g., Loewe additivity or Bliss independence) to identify synergistic, additive, or antagonistic interactions. plos.org

Mechanism of Synergy: For promising synergistic pairs, further studies would be required to elucidate the underlying molecular mechanism of their enhanced effect.

This approach could reposition existing drugs and unlock new therapeutic strategies that are more effective and potentially overcome drug resistance. nih.gov

Development of High-Throughput Screening Assays for Derivatives

To efficiently evaluate the large number of analogs that can be generated from the this compound scaffold, the development of robust high-throughput screening (HTS) assays is critical. HTS allows for the rapid testing of thousands of compounds, accelerating the identification of promising hits. acs.org

Depending on the therapeutic target, various HTS formats could be developed:

Biochemical Assays: If the target is a purified enzyme, assays based on fluorescence, luminescence, or absorbance could be designed to measure the inhibition or activation of the enzyme by the synthesized derivatives.

Cell-Based Assays: For more complex biological questions, cell-based assays are more appropriate. These can measure various endpoints, such as cell viability, reporter gene expression, or changes in cellular morphology. mdpi.com

Dynamic Combinatorial Chemistry: The reversible nature of hydrazone formation can be exploited in dynamic combinatorial chemistry. A library of aldehydes can be incubated with this compound in the presence of a biological target. The target will selectively bind and stabilize the most active hydrazone, shifting the equilibrium and allowing for its identification by analytical methods like mass spectrometry. researchgate.net

The implementation of HTS is a key step in transforming the potential of the this compound scaffold from a single compound into a rich source of potential drug candidates.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for producing 3-Methoxy-4-(3-methylbutoxy)benzohydrazide derivatives with high purity?

- Methodological Answer : Green synthesis approaches, such as solvent-free or aqueous-phase reactions, are recommended to minimize environmental impact. Post-synthesis purification via column chromatography or recrystallization ensures high purity. Structural validation should combine FTIR (to confirm hydrazide N–H and C=O stretches) and NMR (to verify methoxy and alkyl chain integration) . For crystalline derivatives, X-ray diffraction provides definitive confirmation of molecular geometry .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : A multi-technique approach is critical:

- UV-Vis : Identifies π→π* and n→π* transitions in the aromatic and hydrazide moieties.

- FTIR : Confirms functional groups (e.g., C=O at ~1650 cm⁻¹, N–H at ~3200 cm⁻¹).

- NMR : Assigns proton environments (e.g., methoxy singlet at ~3.8 ppm, methylbutoxy multiplet at ~1.5 ppm).

- Mass Spectrometry : Validates molecular ion peaks and fragmentation patterns.

Cross-referencing experimental data with simulated spectra (DFT-based) enhances accuracy .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental and theoretical antioxidant activity data for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or unaccounted reaction pathways. To address this:

Perform thermodynamic calculations (e.g., HOMO-LUMO energy gaps, bond dissociation enthalpies) to identify dominant mechanisms (e.g., SPLET vs. HAT) .

Use kinetic modeling (e.g., stopped-flow spectroscopy) to measure rate constants for radical scavenging.

Validate via multi-parametric QSAR models that incorporate solvent polarity and substituent effects .

Q. What structural features of benzohydrazide derivatives, revealed by crystallography, correlate with enhanced biological activity?

- Methodological Answer : X-ray crystallography highlights:

- Planarity of the hydrazide core : Planar structures (dihedral angles <5°) improve π-stacking with biological targets (e.g., enzymes).

- Substituent positioning : Methoxy groups at the 3-position and alkyl chains at the 4-position optimize steric compatibility in hydrophobic binding pockets.

- Hydrogen-bonding networks : Intermolecular N–H⋯O interactions stabilize active conformations .

Q. How can metal coordination strategies amplify the bioactivity of this compound?

- Methodological Answer : Transition metals (Cu²⁺, Ni²⁺, Co²⁺) enhance bioactivity via:

Ligand design : Chelation through the hydrazide N and O atoms forms stable octahedral or square-planar complexes.

Activity modulation : Cu²⁺ complexes exhibit superior urease inhibition (IC₅₀ < 10 µM) and DNA cleavage via radical pathways .

Characterization : EPR spectroscopy and cyclic voltammetry confirm metal-ligand redox behavior .

Q. What pharmacokinetic parameters should guide the optimization of benzohydrazide derivatives for CNS applications?

- Methodological Answer : Prioritize:

- Lipophilicity (LogP) : Target 2–3 for blood-brain barrier penetration.

- Metabolic stability : Assess CYP450 interactions using liver microsomal assays.

- Toxicity : Use ADMET predictions to exclude mutagenic (AMES test) or hepatotoxic profiles. Derivatives with low topological polar surface area (<75 Ų) show improved bioavailability .

Q. How do substituent effects on the benzohydrazide core influence cholinesterase inhibition?

- Methodological Answer : Ortho-substituted sulfonamide or thiophene groups improve AChE/BChE inhibition (IC₅₀ ~5–20 µM) by:

Active-site docking : Sulfonamide oxygen forms hydrogen bonds with catalytic triad residues (e.g., His447 in AChE).

Molecular dynamics : Thiophene moieties enhance π-π stacking with Trp83.

Validate via enzyme kinetics (Lineweaver-Burk plots) to confirm competitive/non-competitive inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.